N'-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chlorophenyl and dibromophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2,6-dibromo-4-chloroaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
Indole derivatives: Exhibiting diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
N’-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide stands out due to its unique combination of chlorophenyl and dibromophenyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11Br2Cl2N3O |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-2-(2,6-dibromo-4-chloroanilino)acetamide |
InChI |
InChI=1S/C15H11Br2Cl2N3O/c16-12-5-11(19)6-13(17)15(12)20-8-14(23)22-21-7-9-1-3-10(18)4-2-9/h1-7,20H,8H2,(H,22,23)/b21-7- |
InChI Key |
YRGCYZFXSGILJP-YXSASFKJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.